Cas no 1214352-44-9 (2-Chloro-3-(trifluoromethyl)biphenyl)
2-Chloro-3-(trifluoromethyl)biphenyl Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-3-(trifluoromethyl)biphenyl
- 2-Chloro-3-(trifluoromethyl)biphenyl
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- Inchi: 1S/C13H8ClF3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15,16)17/h1-8H
- InChI Key: ONRUETAPTYRBEP-UHFFFAOYSA-N
- SMILES: ClC1=C(C(F)(F)F)C=CC=C1C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 246
- XLogP3: 5.1
- Topological Polar Surface Area: 0
2-Chloro-3-(trifluoromethyl)biphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011002889-250mg |
2-Chloro-3-(trifluoromethyl)biphenyl |
1214352-44-9 | 97% | 250mg |
$470.40 | 2023-09-04 | |
| Alichem | A011002889-500mg |
2-Chloro-3-(trifluoromethyl)biphenyl |
1214352-44-9 | 97% | 500mg |
$815.00 | 2023-09-04 | |
| Alichem | A011002889-1g |
2-Chloro-3-(trifluoromethyl)biphenyl |
1214352-44-9 | 97% | 1g |
$1534.70 | 2023-09-04 |
2-Chloro-3-(trifluoromethyl)biphenyl Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 2-Chloro-3-(trifluoromethyl)biphenyl
2-Chloro-3-(trifluoromethyl)biphenyl (CAS No. 1214352-44-9): A Comprehensive Overview
2-Chloro-3-(trifluoromethyl)biphenyl (CAS No. 1214352-44-9) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This biphenyl derivative, characterized by its unique chloro and trifluoromethyl substituents, has garnered attention for its potential in various research and industrial contexts.
The molecular structure of 2-Chloro-3-(trifluoromethyl)biphenyl consists of two benzene rings connected by a single bond, with a chlorine atom at the 2-position and a trifluoromethyl group at the 3-position of one of the rings. This arrangement imparts distinct chemical properties, making it a valuable building block in the synthesis of more complex molecules.
In recent years, the interest in 2-Chloro-3-(trifluoromethyl)biphenyl has grown due to its potential in the development of new pharmaceuticals. The presence of the chloro and trifluoromethyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, these substituents can enhance lipophilicity, improve metabolic stability, and modulate receptor binding affinity.
A study published in the Journal of Medicinal Chemistry highlighted the use of 2-Chloro-3-(trifluoromethyl)biphenyl as a key intermediate in the synthesis of novel anti-inflammatory agents. The researchers demonstrated that compounds derived from this biphenyl derivative exhibited potent anti-inflammatory activity with reduced side effects compared to existing drugs. This finding underscores the potential of 2-Chloro-3-(trifluoromethyl)biphenyl in addressing unmet medical needs.
Beyond pharmaceutical applications, 2-Chloro-3-(trifluoromethyl)biphenyl has also found utility in materials science. Its unique electronic properties make it suitable for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The chloro and trifluoromethyl groups can influence charge transport and energy levels, enhancing device performance.
A recent publication in Advanced Materials reported on the use of 2-Chloro-3-(trifluoromethyl)biphenyl-based materials in high-efficiency OLEDs. The researchers found that these materials exhibited excellent stability and efficiency, making them promising candidates for next-generation display technologies.
The synthesis of 2-Chloro-3-(trifluoromethyl)biphenyl typically involves multistep processes, including cross-coupling reactions and functional group transformations. Advances in catalytic methods have streamlined these syntheses, making it more accessible for both academic and industrial applications. For example, palladium-catalyzed Suzuki coupling reactions have been widely used to introduce aryl groups into biphenyl frameworks.
In conclusion, 2-Chloro-3-(trifluoromethyl)biphenyl (CAS No. 1214352-44-9) is a multifaceted compound with broad applications in medicinal chemistry and materials science. Its unique chemical structure provides a foundation for developing innovative drugs and advanced materials. As research continues to uncover new possibilities, the significance of this compound is likely to grow further.
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